molecular formula C21H36O3S B12566696 Phenyl pentadecane-5-sulfonate CAS No. 198217-75-3

Phenyl pentadecane-5-sulfonate

Cat. No.: B12566696
CAS No.: 198217-75-3
M. Wt: 368.6 g/mol
InChI Key: YEARMHHWICTKJM-UHFFFAOYSA-N
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Description

Phenyl pentadecane-5-sulfonate is an organic compound with the molecular formula C21H36O3S. It is known for its versatility and is used in various applications, including laboratory experiments, pharmaceuticals, and industrial processes. This compound is characterized by its excellent solubility in water and a wide range of organic solvents, high stability, and low melting point.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl pentadecane-5-sulfonate can be synthesized through the conversion of phenols to their benzene sulfonate esters using N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride. This method is favored due to its mild reaction conditions, shorter reaction time, excellent yield, and easy-to-handle reagents .

Industrial Production Methods: An innovative method for the production of phenyl pentadecane involves the hydrogenation of cardanol under ambient pressure. This approach is more environmentally friendly compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: Phenyl pentadecane-5-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Phenyl pentadecane-5-sulfonate has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a surfactant in different chemical reactions.

    Biology: It is used in studies related to micellar structures and growth, which are crucial for understanding surfactant behaviors.

    Industry: It is used in the production of biobased linear alkyl-benzene and in the development of water-soluble pH and cation chemosensors.

Mechanism of Action

The mechanism of action of phenyl pentadecane-5-sulfonate involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The compound can form a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons . This mechanism allows the compound to exert its effects in various chemical reactions.

Comparison with Similar Compounds

Phenyl pentadecane-5-sulfonate can be compared with other similar compounds such as:

    Sodium p-n-dodecylbenzenesulfonate: Known for its micellar structure and growth studies.

    Phenyl areneselenosulfonates: Highly photosensitive and can undergo photodecomposition.

    Phenyl selenosulfide: Shows enhanced electrochemical performance in rechargeable lithium batteries.

Uniqueness: this compound stands out due to its excellent solubility, high stability, and low melting point, making it an ideal choice for a variety of applications.

Properties

CAS No.

198217-75-3

Molecular Formula

C21H36O3S

Molecular Weight

368.6 g/mol

IUPAC Name

phenyl pentadecane-5-sulfonate

InChI

InChI=1S/C21H36O3S/c1-3-5-7-8-9-10-11-15-19-21(18-6-4-2)25(22,23)24-20-16-13-12-14-17-20/h12-14,16-17,21H,3-11,15,18-19H2,1-2H3

InChI Key

YEARMHHWICTKJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCC)S(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

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